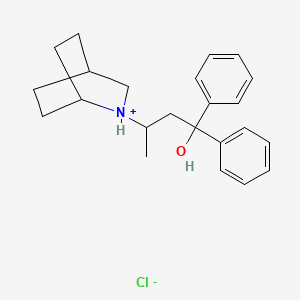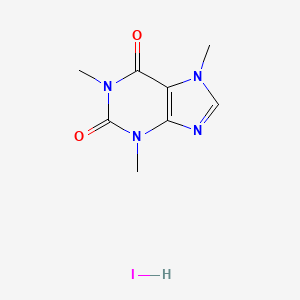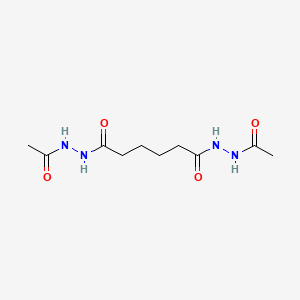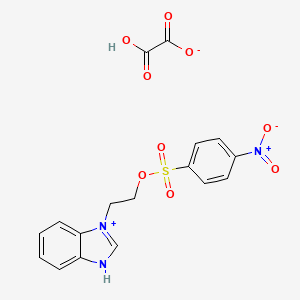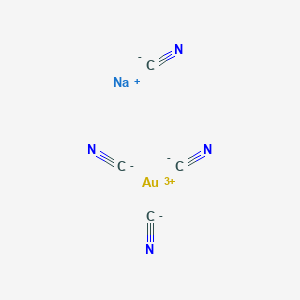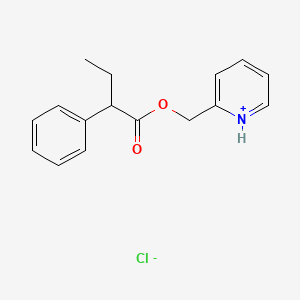![molecular formula C6H14N2O2 B13734433 N-[2-(2-aminoethoxy)ethyl]acetamide CAS No. 1040099-66-8](/img/structure/B13734433.png)
N-[2-(2-aminoethoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-aminoethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of acetamide and contains an aminoethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]acetamide typically involves the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is carried out in an anhydrous ethanol solution, with the temperature maintained below 40°C. The mixture is then stirred under reflux for 15 minutes, followed by evaporation to yield the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-aminoethoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
N-[2-(2-aminoethoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]acetamide involves its interaction with molecular targets through its amino and ethoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-aminoethoxy)ethoxy]ethylacetamide
- 2-(2-aminoethoxy)ethanol
- N-(2-aminoethyl)acetamide
Uniqueness
N-[2-(2-aminoethoxy)ethyl]acetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
1040099-66-8 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethoxy)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(9)8-3-5-10-4-2-7/h2-5,7H2,1H3,(H,8,9) |
Clave InChI |
FTRPSIHVAGFJMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



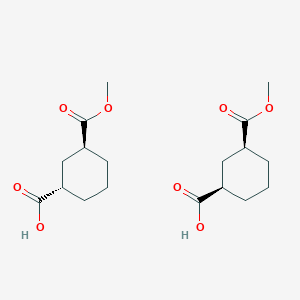
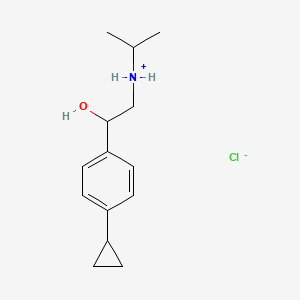
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
